molecular formula C20H26N2O3S B3485500 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide

Cat. No.: B3485500
M. Wt: 374.5 g/mol
InChI Key: ZYLXTSBXZMNXBV-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide is a chemical compound with the molecular formula C20H26N2O3S. It has an average mass of 374.497 Da and a monoisotopic mass of 374.166412 Da . This compound is known for its unique structure, which includes a benzyl(methyl)sulfamoyl group attached to a phenyl ring, and a 3,3-dimethylbutanamide moiety.

Preparation Methods

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide involves several steps. The synthetic route typically starts with the preparation of the benzyl(methyl)sulfamoyl phenyl intermediate, which is then reacted with 3,3-dimethylbutanoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3,3-dimethylbutanamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-20(2,3)14-19(23)21-17-10-12-18(13-11-17)26(24,25)22(4)15-16-8-6-5-7-9-16/h5-13H,14-15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLXTSBXZMNXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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